REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10](Cl)(=[O:12])=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:14]([O:23][CH3:24])(=[O:22])[C:15]1[C:16](=[CH:18][CH:19]=[CH:20][CH:21]=1)[NH2:17].N1C=CC=CC=1.O>C(Cl)Cl>[CH3:24][O:23][C:14](=[O:22])[C:15]1[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=1[NH:17][S:10]([C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)(=[O:12])=[O:11]
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.97 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred 16 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the mixture is partitioned between DCM (40 mL) and water (30 mL)
|
Type
|
WASH
|
Details
|
The organic phase is washed with water (30 mL) and brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum to an orange solid
|
Type
|
DISSOLUTION
|
Details
|
The solid is redissolved in DCM (30 mL)
|
Type
|
ADDITION
|
Details
|
hexane (100 mL) is added
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated to approximately 60 mL at which point an orange solid
|
Type
|
CUSTOM
|
Details
|
rapidly precipitated
|
Type
|
FILTRATION
|
Details
|
The solid is collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |